4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-
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Overview
Description
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities, including antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- typically involves multiple steps. One common method includes the reaction of acridine derivatives with appropriate reagents to introduce the methoxy and carboxamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a probe in studying DNA interactions due to its intercalating properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This action disrupts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . By interfering with these processes, the compound can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another acridine derivative with antitumor properties.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Amsacrine: An antineoplastic agent that also targets topoisomerase II.
Uniqueness
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- is unique due to its specific structural modifications, which enhance its ability to target multidrug-resistant cancer cells. Its methoxy and carboxamide groups contribute to its distinct pharmacological profile, making it a valuable compound in cancer research and therapy .
Biological Activity
4-Acridinecarboxamide, specifically the compound 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-, is a derivative of acridine known for its potential biological activities, particularly as an inhibitor of multidrug resistance (MDR) in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O3, with a molecular weight of approximately 320.38 g/mol. The structural features include a methoxy group and an acridine backbone, which contribute to its biological activity.
The principal mechanism by which this compound exerts its biological effects is through inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, the compound enhances the intracellular concentration of chemotherapeutic agents, thereby improving their efficacy against tumors.
Antitumor Effects
Research has shown that derivatives of acridine exhibit significant antitumor activity. For example, GF120918 (a related compound) has been demonstrated to enhance the effectiveness of doxorubicin and vincristine by overcoming P-gp-mediated drug resistance in various cancer cell lines .
Table 1: Overview of Biological Activities
Case Studies
-
In Vivo Studies on Drug Accumulation :
A study involving lactating rats showed that administration of GF120918 significantly increased the serum concentration of nitrofurantoin while decreasing its concentration in milk. This was attributed to the inhibition of ABCG2 transporters by GF120918, demonstrating its potential to modulate drug distribution in vivo . -
Preclinical Pharmacokinetics :
Preclinical evaluations in mice and monkeys indicated that GF120918 exhibited favorable pharmacokinetic properties, including absorption and systemic exposure, which are crucial for its application in clinical settings . -
Combination Therapy :
The use of acridine derivatives in combination with standard chemotherapy has been explored. In vitro studies have shown that these compounds can sensitize resistant cancer cell lines to conventional drugs, suggesting their role as adjuvants in cancer therapy .
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-16-8-6-15(7-9-16)12-13-25-24(28)20-5-3-4-19-22(20)26-21-14-17(30-2)10-11-18(21)23(19)27/h3-11,14H,12-13H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
NOWJOAGDTDGZJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
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